molecular formula C7H8ClNO B6325535 5-Chloro-2-(methoxymethyl)pyridine CAS No. 1446105-23-2

5-Chloro-2-(methoxymethyl)pyridine

Cat. No. B6325535
CAS RN: 1446105-23-2
M. Wt: 157.60 g/mol
InChI Key: GNZDHODOKRQUAX-UHFFFAOYSA-N
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Description

5-Chloro-2-(methoxymethyl)pyridine is a pyridine-based organic compound . It has a molecular weight of 157.6 and is typically in liquid form at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom.


Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 157.6 . The compound is stored at a temperature between 2-8°C .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 5-Chloro-2-(methoxymethyl)pyridine are not mentioned in the search results, the compound has gained significant attention in the scientific community due to its unique physical and chemical properties. It is available for purchase for research purposes , indicating its potential for further study and application in various fields.

properties

IUPAC Name

5-chloro-2-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZDHODOKRQUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (0.61 g, 60% in mineral oil, 15.32 mmol) was added to a solution of (5-chloropyridin-2-yl)methanol (2 g, 13.93 mmol) in THF (50 mL) and stirred at room temperature until no further gas evolution was observed. Iodomethane (0.95 mL, 15.32 mmol) was injected slowly and the reaction was allowed to stir at room temperature for 18 hours. The reaction was concentrated in vacuo, acidified with 2N HCl in water (25 mL) and extracted with EtOAc (2×20 mL). The aqueous layer was collected, basified with potassium hydroxide and extracted with DCM (3×20 mL). The organic layers were combined, washed with water, dried over sodium sulfate and concentrated in vacuo to afford the title compound (2 g, 91%).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Yield
91%

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